molecular formula C19H17ClN2O2 B5787952 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide

3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide

Cat. No. B5787952
M. Wt: 340.8 g/mol
InChI Key: BYJYMZQABYNBIY-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide is a synthetic molecule that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. It has also been shown to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide in lab experiments include its potential anti-inflammatory, anti-tumor, and anti-cancer properties. It also has potential use in the development of new drugs and therapies. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide. These include further studies on its mechanism of action, its potential use in the development of new drugs and therapies, and its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. There is also a need for further studies on the safety and toxicity of this compound.

Synthesis Methods

The synthesis of 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 5-chloro-2-ethoxyaniline with acryloyl chloride in the presence of a base to obtain 3-(5-chloro-2-ethoxyphenyl)acrylamide. The second step involves the reaction of 3-(5-chloro-2-ethoxyphenyl)acrylamide with 2-methylaniline and cyanogen bromide in the presence of a base to obtain 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide.

Scientific Research Applications

The compound 3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the development of new drugs and therapies.

properties

IUPAC Name

(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-3-24-18-9-8-16(20)11-14(18)10-15(12-21)19(23)22-17-7-5-4-6-13(17)2/h4-11H,3H2,1-2H3,(H,22,23)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJYMZQABYNBIY-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.